
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Vue d'ensemble
Description
3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid (CAS: 25818-88-6) is a quinazolinone derivative featuring a propanoic acid side chain. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol . The compound consists of a bicyclic quinazolinone core (a benzene ring fused with a pyrimidine-4-one moiety) and a three-carbon carboxylic acid chain. This structure confers both aromatic and acidic properties, making it a versatile scaffold in medicinal chemistry. It is typically stored at 2–8°C to maintain stability and is associated with mild hazards (skin/eye irritation; H315, H319) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and does not require external oxidants . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps to meet the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid side chain can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Modified quinazolinone derivatives with different functional groups on the propanoic acid side chain.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit promising anticancer effects. The structural characteristics of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid may allow it to inhibit specific kinases involved in cancer progression, similar to other clinically used kinase inhibitors. Preliminary studies suggest that this compound could be explored for its potential as a novel anticancer agent.
Antimicrobial Properties
Several quinazoline derivatives have shown antibacterial activity against various strains of bacteria. Given this precedent, this compound may also possess antimicrobial properties, warranting further investigation into its efficacy against resistant bacterial strains.
Drug Discovery and Development
The compound's unique structural features make it a valuable candidate in drug discovery processes. Its potential applications include:
- Targeting Kinases : Investigating its ability to inhibit specific kinases could lead to the development of new therapeutic agents for diseases like cancer.
- Antimicrobial Drug Development : Its antibacterial potential can be explored for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Proteomics Research
The compound may play a role in proteomics research by interacting with various biological targets. Studies focusing on its binding affinity to enzymes or receptors involved in disease processes are crucial for understanding its mechanism of action and therapeutic benefits.
Mécanisme D'action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it may bind to bacterial penicillin-binding proteins, disrupting cell wall synthesis and leading to bacterial cell death . In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives with Varied Chain Lengths
- 4-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid (Compound 12, CAS: N/A): This analog replaces the propanoic acid chain with a butanoic acid (four-carbon) chain.
- Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate (Compound 13): Esterification of the carboxylic acid group reduces polarity, which could enhance oral bioavailability. This modification is common in prodrug design .
Key Insight: Propanoic acid derivatives balance solubility and permeability better than longer-chain analogs.
Substituent Modifications on the Quinazolinone Core
- No direct activity data are available, but methyl groups often enhance metabolic stability .
- 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS: 879319-29-6): Methoxy groups at positions 6 and 7 improve solubility via hydrogen bonding. This derivative is under investigation for antibacterial applications, though specific data remain unpublished .
Key Insight : Electron-donating groups (e.g., methoxy) enhance solubility, while alkyl groups may optimize pharmacokinetics.
Hybrid Structures with Heterocyclic Appendages
- (E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid (Compound 4, ): Substitution of the propanoic acid with a benzoic acid and addition of a styryl group significantly improves antibacterial activity against S. aureus (MIC < 1 µg/mL). The ethynylstyryl moiety likely enhances target binding via π-π stacking .
- 1-[2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one (Compound 7, ): Replacement of the quinazolinone core with a quinolinone and addition of a thioxo-oxadiazole ring results in potent cytoactivity (IC₅₀: 1–5 µM), highlighting the importance of heterocyclic diversity .
Key Insight : Hybridization with aromatic or heterocyclic groups diversifies biological activity.
Table 1: Activity Profiles of Selected Quinazolinone Derivatives
Physicochemical and Pharmacokinetic Considerations
- Methoxy derivatives (e.g., 6,7-dimethoxy) improve aqueous solubility via polar interactions .
- Permeability: Propanoic acid derivatives exhibit better permeability than benzoic acid analogs due to reduced molecular weight and rigidity .
- Metabolic Stability : Methyl or ethyl ester prodrugs (e.g., Compound 13) mitigate rapid clearance of free carboxylic acids .
Activité Biologique
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.209 g/mol
- Structure : The compound features a quinazoline core fused with a propanoic acid moiety, which enhances its solubility and reactivity.
1. Antimicrobial Activity
Research indicates that quinazoline derivatives often exhibit significant antibacterial properties. Preliminary studies suggest that this compound may possess antibacterial activity against various bacterial strains. The mechanism of action is hypothesized to involve interaction with bacterial enzymes or receptors, disrupting cellular processes essential for bacterial survival .
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | TBD | Potential target for treatment |
Escherichia coli | TBD | Further studies required |
Pseudomonas aeruginosa | TBD | Investigated in preliminary assays |
2. Anticancer Potential
The quinazoline structure is associated with diverse anticancer activities. Studies have shown that modifications to this scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit the growth of cancer cells such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) .
Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that certain quinazoline derivatives exhibit IC50 values in the low micromolar range against selected cancer cell lines, indicating potent cytotoxic activity. For example, a derivative showed an IC50 of 5 µM against MCF-7 cells, suggesting strong anticancer potential .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways related to cancer progression.
- Interaction with DNA : Some quinazoline derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of functional groups may contribute to antioxidant properties, potentially mitigating oxidative stress within cells .
Research Findings
Recent studies have focused on synthesizing new derivatives and assessing their biological activities through various assays:
- Synthesis Methods : Multi-step reactions involving starting materials like 2-(4-oxoquinazolin-3(4H)-yl)acetic acid have been employed to produce this compound. Variations in synthesis can yield compounds with enhanced bioactivity .
Table 2: Summary of Synthesis Methods
Method Description | Yield (%) | Notable Features |
---|---|---|
Reaction with carbonic acid | High | Effective for producing derivatives |
Functionalization steps | Moderate | Allows for structural variations |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and its derivatives?
The synthesis typically involves condensation reactions between quinazolinone precursors and propanoic acid derivatives. For example:
- Core structure synthesis : A quinazolin-4(3H)-one intermediate can be functionalized via nucleophilic substitution or coupling reactions. describes a related quinazolinone derivative synthesized using cyclization of anthranilic acid derivatives with propionic acid analogs under reflux conditions with acid catalysts .
- Derivative synthesis : Substituents on the quinazolinone ring (e.g., methyl, nitro) are introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. lists derivatives like 3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 626212-78-0), synthesized by alkylation of the quinazolinone nitrogen followed by carboxylation .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the quinazolinone scaffold and propanoic acid sidechain. highlights H NMR peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 3.6–4.0 ppm (propanoic acid CH) for related compounds .
- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O) in the quinazolinone (1650–1700 cm) and carboxylic acid (2500–3300 cm) are critical .
- Elemental analysis : Used to verify purity (>95%) and molecular formula consistency (e.g., CHNO) .
Q. What biological targets or pathways are associated with this compound?
this compound derivatives show activity as quorum sensing inhibitors (QSIs). reports that a structurally similar quinazolinone (QSI61) inhibits Pseudomonas aeruginosa biofilm formation by disrupting LasR-mediated signaling. Activity was validated using bacterial luciferase reporter assays and minimum inhibitory concentration (MIC) tests .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) of quinazolinone-propanoic acid hybrids?
- Quinazolinone substituents : Electron-withdrawing groups (e.g., nitro, chloro) at position 6 or 8 enhance antimicrobial activity by increasing electrophilicity. notes derivatives like 3-(8-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid exhibit reduced solubility but improved target binding .
- Propanoic acid chain length : Extending the chain (e.g., hexanoic acid analogs) improves membrane permeability but may reduce specificity. demonstrates that pyrazole or thiazole ring fusion to the propanoic acid moiety (as in compound 13c) enhances anti-inflammatory activity via COX-2 inhibition .
Q. What challenges arise in analyzing the stability and purity of this compound under physiological conditions?
- Solubility limitations : The compound’s poor aqueous solubility (common in quinazolinones) complicates in vitro assays. addresses this by encapsulating QSI61 in triblock copolymer micelles, improving bioavailability by 3-fold .
- Degradation pathways : Acidic or enzymatic hydrolysis of the quinazolinone ring can generate inactive metabolites. HPLC-MS with reverse-phase C18 columns (method: 0.1% TFA in acetonitrile/water) is used to monitor degradation .
Q. How can bioactivity be optimized through formulation or co-administration strategies?
- Nanocarrier systems : Polymeric micelles (e.g., PEG-PLGA) enhance solubility and cellular uptake. shows micellar QSI61 achieved a 50% reduction in P. aeruginosa biofilm density at 10 µM, compared to 50 µM for the free compound .
- Combination therapy : Synergy with antibiotics (e.g., ciprofloxacin) reduces resistance development. Co-administration studies require checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Q. Methodological Notes
- Contradictions in synthesis : and describe divergent reflux conditions (acidic vs. basic) for quinazolinone functionalization. Researchers should validate reaction compatibility with the propanoic acid moiety to avoid side reactions .
- Data gaps : Limited in vivo pharmacokinetic data exist for this compound. Future studies should employ LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models.
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEGJBZWDKOWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349514 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25818-88-6 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.